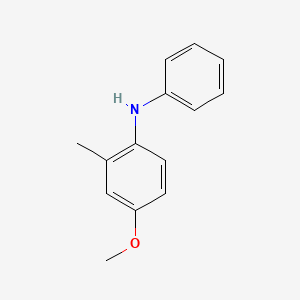
4-methoxy-2-methyl-N-phenylaniline
Cat. No. B1584671
Key on ui cas rn:
41317-15-1
M. Wt: 213.27 g/mol
InChI Key: CYMPUOGZUXAIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04330473
Procedure details


24 g. of 3-methoxy-6-acetylaminotoluene, 31.6 g. of bromobenzene, 10.38 g. of potassium carbonate, 0.6 g. of copper powder and 0.01 g. of iodine were refluxed under ordinary pressure on the oil bath for 48 hours. Then excess bromobenzene was recovered by means of steam distillation, and the reamining reaction mixture was distilled in a vacuum to obtain 29.2 g. (85.0 percent of theoretical yields) of 3-methoxy-6-(N-acetylanilino) toluene as a light yellowish brown solid having a melting point at 86° to 87° C., having the formula: ##STR12## 25 g. of this intermediate was hydrolyzed by heating at 180° C. for 8 hours in the autoclave, together with 130 ml. of water and 9 g. of caustic soda. After cooling, the reaction product was filtered to collect a solid and thereafter recrystallized by using a double amount of ethyl alcohol. 18.8 g. (90.5 percent of theoretical yields) of 3-methoxy-6-anilinotoluene was obtained as light brown crystals having a melting point of 79° to 80.5° C.




Name
3-methoxy-6-(N-acetylanilino) toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven


Yield
90.5%
Identifiers


|
REACTION_CXSMILES
|
COC1C=C(C)C(NC(=O)C)=CC=1.BrC1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].II.[CH3:29][O:30][C:31]1[CH:32]=[C:33]([CH3:47])[C:34]([N:37](C(=O)C)[C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)=[CH:35][CH:36]=1.[OH-].[Na+]>[Cu].O>[CH3:29][O:30][C:31]1[CH:32]=[C:33]([CH3:47])[C:34]([NH:37][C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=2)=[CH:35][CH:36]=1 |f:2.3.4,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C(=CC1)NC(C)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Five
|
Name
|
3-methoxy-6-(N-acetylanilino) toluene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C(=CC1)N(C1=CC=CC=C1)C(C)=O)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Seven
|
Name
|
copper
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Then excess bromobenzene was recovered by means of steam distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reamining reaction mixture
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled in a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 29.2 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 86° to 87° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction product was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to collect a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C(=CC1)NC1=CC=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
